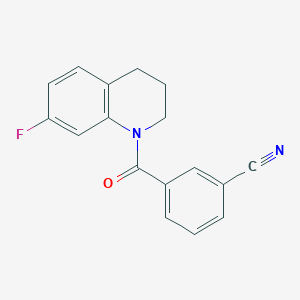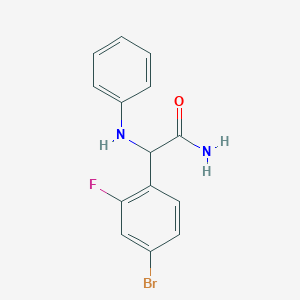![molecular formula C22H25N3O3 B7559189 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone, also known as DMQX, is a synthetic compound that has been extensively researched for its potential use in neuroscience research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that is important in synaptic transmission and plasticity.
作用机制
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is a non-competitive antagonist of the AMPA receptor, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site. This prevents the receptor from opening and conducting ions, effectively blocking the effects of glutamate on the receptor. This mechanism of action allows researchers to selectively block AMPA receptor activity without affecting other glutamate receptors, such as NMDA receptors.
Biochemical and Physiological Effects
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been shown to block the effects of glutamate on AMPA receptors in a dose-dependent manner. In vivo, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory, in the hippocampus. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has also been shown to attenuate the effects of drugs of abuse, such as cocaine and morphine, on synaptic transmission in the nucleus accumbens.
实验室实验的优点和局限性
One advantage of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological and pathological conditions. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone is its relatively short half-life, which requires frequent administration in in vivo experiments. Another limitation is its potential for off-target effects, as it may interact with other receptors or ion channels at higher concentrations.
未来方向
There are a number of future directions for research involving 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone may be used to study the effects of AMPA receptor blockade on disease progression and cognitive function. Another area of interest is the role of AMPA receptors in addiction and drug abuse. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone may be used to study the effects of drug-induced synaptic plasticity on behavior and the potential for therapeutic interventions. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone may be used in combination with other compounds to study the effects of multiple receptor systems on synaptic transmission and plasticity.
合成方法
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitrobenzoic acid with morpholine, followed by the reduction of the nitro group with iron powder in acetic acid. The resulting amine is then reacted with 3-bromoaniline to form the final product, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone.
科学研究应用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. It has been shown to block the effects of glutamate, the primary neurotransmitter involved in excitatory synaptic transmission, on AMPA receptors. This allows researchers to study the specific role of AMPA receptors in various physiological and pathological conditions, such as learning and memory, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(25-10-4-7-17-5-1-2-9-20(17)25)16-23-19-8-3-6-18(15-19)22(27)24-11-13-28-14-12-24/h1-3,5-6,8-9,15,23H,4,7,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJAQHGICZZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CNC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)